molecular formula C21H20Cl2O3<br>C21Cl2H20O3 B10753364 Permethrin CAS No. 52341-32-9

Permethrin

Cat. No.: B10753364
CAS No.: 52341-32-9
M. Wt: 391.3 g/mol
InChI Key: RLLPVAHGXHCWKJ-UHFFFAOYSA-N
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Description

Permethrin is a synthetic chemical compound belonging to the pyrethroid family, which is widely used as an insecticide and medication. It is known for its effectiveness in treating lice and scabies in humans and for its use in agriculture to protect crops from pests. This compound is a photostable compound, meaning it retains its efficacy when exposed to sunlight, making it suitable for outdoor applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Permethrin is synthesized through the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from a methanol-water mixture .

Industrial Production Methods

In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The industrial production process also involves the separation of cis and trans isomers of this compound, as the ratio of these isomers can affect the compound’s efficacy. The final product is typically a mixture of cis and trans isomers in a specific ratio, such as 25:75 .

Chemical Reactions Analysis

Types of Reactions

Permethrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Permethrin has a wide range of scientific research applications:

Mechanism of Action

Permethrin acts on the nervous system of insects by disrupting the function of sodium channels in nerve cell membranes. This disruption leads to delayed repolarization, causing paralysis and eventual death of the insect. The compound binds to the sodium channels, preventing them from closing, which results in continuous nerve impulses and muscle spasms .

Comparison with Similar Compounds

Permethrin is part of the pyrethroid family, which includes other compounds such as:

  • Cythis compound
  • Deltamethrin
  • Fenvalerate
  • Lambda-cyhalothrin

Uniqueness

This compound is unique in its balance of efficacy and safety. It is less toxic to mammals compared to other pyrethroids, making it suitable for use in medical and household applications. Its photostability also sets it apart from other pyrethroids, allowing for effective outdoor use .

Conclusion

This compound is a versatile compound with significant applications in medicine, agriculture, and industry. Its unique properties, including photostability and lower mammalian toxicity, make it a valuable tool in pest control and medical treatments. Ongoing research continues to explore its potential and improve its applications.

Properties

IUPAC Name

(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3
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InChI Key

RLLPVAHGXHCWKJ-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
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Molecular Formula

C21Cl2H20O3, C21H20Cl2O3
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DSSTOX Substance ID

DTXSID8022292
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Molecular Weight

391.3 g/mol
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Physical Description

Permethrin is a pale brown liquid. Relatively water insoluble. Used as an insecticide., Colorless to pale yellow solid or liquid; [Merck Index] Yellow-brown to brown viscous liquid or solid; [ICSC] Solid; mp = 34 deg C; [MSDSonline], Solid, YELLOW-BROWN-TO-BROWN VISCOUS LIQUID OR CRYSTALS.
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Boiling Point

>290 °C at 760 mm Hg, BP: 200 °C at 0.1 mm Hg
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Solubility

In water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105), In water, 6.00X10-3 mg/L (pH 7, 20 °C); cis-isomers 0.20 mg/L (25 °C); trans-isomers 0.13 mg/L (25 °C), In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C), Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene, In water, 6.00X10-3 mg/ml @ 20 °C., 6.91e-05 g/L, Solubility in water: none
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Density

1.19 - 1.27 at 20 °C, Relative density (water = 1): 1.2
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Vapor Pressure

0.00000002 [mmHg], Vapor pressure: cis-isomers 2.9X10-3 mPa at 25 °C, trans-isomers 9.2X10-4 Pa at 25 °C, 5.18X10-8 mm Hg at 25 °C (OECD Method 104), Vapor pressure, Pa at 20 °C:
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Mechanism of Action

Permethrin acts on the nerve cell membrane to disrupt the sodium channel current by which the polarization of the membrane is regulated. Delayed repolarization and paralysis of the pests are the consequences of this disturbance., Permethrin is pediculocidal by disrupting in sodium channel current in the louse's nerve cell membrane; this action causes delayed polarization of the membrane and paralysis of the insect., Like natural pyrethrins, permethrin acts as a neurotoxin by depolarizing nerve cell membranes of parasites. The drug disrupts the sodium channel current by which membrane repolarization is regulated. Delayed repolarization results in paralysis of the nerves in the exoskeletal respiratory muscles of the parasite leading to death., The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Trans- and cis-permethrin were irradiated in sunlight and at gamma>290 nm in hexane, methanol, water and water acetone. Isomerization and ester cleavage occurred primarily. Observed products included monochloropermethrin and the monochlorovinyl acid from cleavage, 3-phenoxybenzyl 3,3-dimethylacrylate, 3-phenoxybenzaldehyde, 3-phenoxybenzoic acid, benzyl alcohol, benzaldehyde, 3-hydroxybenzyl alcohol, benzoic acid, 3-hydroxybenzoic acid, and 3-phenoxybenzyl alcohol., For more Mechanism of Action (Complete) data for PERMETHRIN (10 total), please visit the HSDB record page.
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Color/Form

Colorless crystals to a viscous liquid; Color, white to pale yellow, Pure permethrin cis-isomer forms colorless crystals at room temperature but a mixture of cis and trans isomers normally occurs as a liquid, with its appearance depending on the ratio of isomers. Pure permethrin (40:60) is a colorless, viscous liquid, whereas the technical compound is a yellow to yellow-brown viscous liquid.

CAS No.

52645-53-1, 52341-32-9, 52341-33-0, 93389-07-2
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Melting Point

<20 °C (OECD Method 102), MP: cis-isomers, 63-65 °C; trans-isomers, 44-47 °C, 34 °C, 34-39 °C
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